molecular formula C20H18ClFN8 B12464299 2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride

Cat. No.: B12464299
M. Wt: 424.9 g/mol
InChI Key: NMHIURCKYFRMJT-UHFFFAOYSA-N
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Description

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazine ring with a fluorophenyl group using reagents such as fluorobenzene and a suitable catalyst.

    Attachment of the phenyl group: This can be done through a nucleophilic substitution reaction, where a phenyl group is introduced to the triazine ring.

    Addition of the pyrimidinylmethyl group: This step involves the reaction of the triazine derivative with a pyrimidinylmethyl precursor under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products

Scientific Research Applications

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Triazine derivatives: These compounds contain the triazine ring and are used in various applications, including agriculture and medicine.

    Fluorophenyl derivatives:

Properties

Molecular Formula

C20H18ClFN8

Molecular Weight

424.9 g/mol

IUPAC Name

2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride

InChI

InChI=1S/C20H17FN8.ClH/c21-14-7-9-16(10-8-14)26-20-28-18(24-13-17-22-11-4-12-23-17)27-19(29-20)25-15-5-2-1-3-6-15;/h1-12H,13H2,(H3,24,25,26,27,28,29);1H

InChI Key

NMHIURCKYFRMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=NC=CC=N3)NC4=CC=C(C=C4)F.Cl

Origin of Product

United States

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